molecular formula C22H15BrFN3O2 B2458383 2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 941945-67-1

2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2458383
M. Wt: 452.283
InChI Key: DVSMDIPIVUVPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antiviral Activities

A series of novel 2,3-disubstitutedquinazolin-4(3H)-ones, which may include structures similar to the specified compound, have shown distinct antiviral activities. Specifically, derivatives have exhibited significant activity against viruses such as Herpes simplex and vaccinia viruses (Selvam et al., 2010). Furthermore, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized by microwave technique were screened for antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona virus, showing potential as antiviral agents (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Antimicrobial Activities

Compounds structurally related to 2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide have been evaluated for their antimicrobial activities. One study synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, which demonstrated remarkable in vitro antimicrobial potency against a variety of bacteria and fungi (Desai, Vaghani, & Shihora, 2013). Another study synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule, showing antifungal and antibacterial activities, indicating the potential of these compounds in antimicrobial applications (Patel & Patel, 2010).

Antitumor Activities

Investigations into quinazolin-4-one derivatives, such as those structurally related to the specified compound, have led to the discovery of compounds with significant antitumor activities. For instance, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized, exhibiting up to 6-fold more cytotoxicity than CB30865 while retaining its novel biochemical characteristics (Bavetsias et al., 2002). This highlights the potential of such compounds in the development of new antitumor agents.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-bromo-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O2/c1-13-25-19-9-5-3-7-16(19)22(29)27(13)14-10-11-18(24)20(12-14)26-21(28)15-6-2-4-8-17(15)23/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSMDIPIVUVPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

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